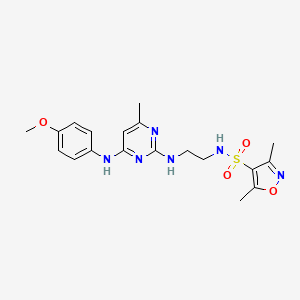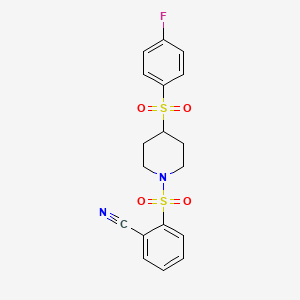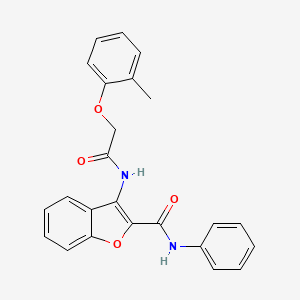
methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, known for its complex structure, merges elements of heterocyclic chemistry and carbamate functionality. Its formation involves the integration of a methylated pyrrole, an oxadiazole ring, and a benzoate ester, providing a rich playground for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with the preparation of 1-methyl-1H-pyrrole, which is then coupled with a 1,2,4-oxadiazole derivative. The next step involves the nucleophilic addition of a benzoate ester to form the carbamoyl linkage.
Industrial Production Methods: : Industrial methods might involve the use of high-throughput reactors to optimize the yield and purity of the compound, employing catalysts to streamline the synthesis under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations at the pyrrole or oxadiazole rings.
Reduction: : Reduction can alter the ester or carbamate functionalities.
Substitution: : The benzoate ring is susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Peracids or hydrogen peroxide under acidic conditions.
Reduction: : Metal hydrides like lithium aluminum hydride.
Substitution: : Halogenated agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Hydroxylated derivatives.
Reduction: : Alcohols or amines.
Substitution: : Substituted benzoate derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology and Medicine: : Its structure suggests potential biological activity, making it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Industry: : Could be used in the creation of new polymers or materials due to its stability and reactive functional groups.
Mécanisme D'action
The compound’s effects hinge on its ability to interact with biological molecules, possibly through the oxadiazole ring or the carbamate functionality, which could inhibit enzymes or modulate receptor activity.
Molecular Targets and Pathways: : Targets may include serine proteases, given the carbamate’s potential as a mimic for peptide bonds, and pathways involving pyrrole and oxadiazole interactions.
Comparaison Avec Des Composés Similaires
Similar compounds might include other carbamoyl benzoates and pyrrole-oxadiazole hybrids. What makes methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate unique is the specific positioning and combination of its functional groups, which confer distinct reactivity and biological activity.
Similar Compounds
Ethyl 4-(((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
Propyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
That’s a wrap! Let’s geek out on this chemistry marvel. Which part intrigued you the most?
Propriétés
IUPAC Name |
methyl 4-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-9-3-4-13(21)15-19-14(25-20-15)10-18-16(22)11-5-7-12(8-6-11)17(23)24-2/h3-9H,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCUIRMIWMZNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
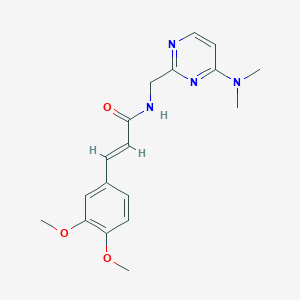

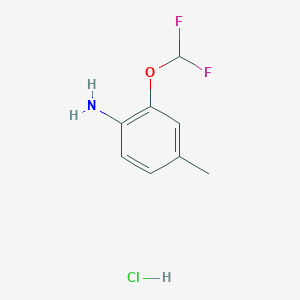
![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2463220.png)
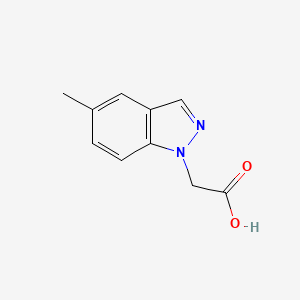
![(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2463223.png)
![2-{5-chloro-2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2463224.png)
![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2463226.png)
![2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2463230.png)
![4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide](/img/structure/B2463231.png)
![7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane](/img/structure/B2463234.png)
